Flucofuron

Description

Properties

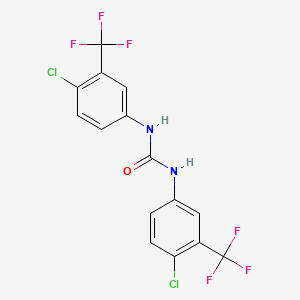

IUPAC Name |

1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F6N2O/c16-11-3-1-7(5-9(11)14(18,19)20)24-13(26)25-8-2-4-12(17)10(6-8)15(21,22)23/h1-6H,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOVRDBEJDIBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891521 | |

| Record name | N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-50-3 | |

| Record name | Flucofuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucofuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCOFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3V3S70655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flucofuron: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucofuron, a synthetic diaryl urea (B33335) derivative, has garnered attention for its potent pesticidal activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Detailed experimental protocols, based on internationally recognized OECD guidelines, for the determination of its key properties are presented. Furthermore, this document elucidates a plausible mechanism of action, focusing on the induction of apoptosis, and outlines a representative synthetic pathway. The information is structured to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is chemically known as 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea.[1] Its structure features a central urea moiety substituted with two identical 4-chloro-3-(trifluoromethyl)phenyl groups.

-

IUPAC Name: 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea[1]

-

CAS Number: 370-50-3

-

Molecular Formula: C₁₅H₈Cl₂F₆N₂O[1]

-

Molecular Weight: 417.13 g/mol

-

SMILES: C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its environmental fate, bioavailability, and potential applications. The key properties of this compound are summarized in the table below.

| Property | Value | Units |

| Melting Point | 231-232 | °C |

| Boiling Point | 339.9 | °C (at 760 mmHg) |

| Vapor Pressure | 8.9 x 10⁻⁵ | mmHg (at 25°C) |

| Water Solubility | DMSO (Slightly), Methanol (Slightly) |

Experimental Protocols for Physicochemical Properties

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound, based on the OECD Guidelines for the Testing of Chemicals.[2]

Melting Point Determination (OECD Guideline 102)

The melting point is determined to assess the purity and identity of this compound. Several methods are applicable, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).[3][4][5][6]

Method: Capillary Method

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a heated bath or a metal block apparatus.[3]

-

The temperature is raised at a slow, controlled rate.

-

The temperature at which the substance is observed to melt is recorded as the melting point.[3]

Boiling Point Determination (OECD Guideline 103)

The boiling point provides information on the volatility of this compound. Methods such as ebulliometry, the dynamic method, and distillation methods can be employed.[7][8][9][10]

Method: Dynamic Method (Cottrell's Method)

-

A sample of this compound is placed in a suitable apparatus equipped with a thermometer and a pressure gauge.

-

The pressure in the apparatus is gradually reduced while the sample is heated.

-

The temperature and pressure at which the substance begins to boil are recorded.

-

The boiling point at standard pressure is determined by extrapolation.

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a key parameter for assessing the potential for volatilization of this compound. The gas saturation method is a common technique for substances with low vapor pressures.[11][12][13][14][15]

Method: Gas Saturation Method

-

A stream of inert gas (e.g., nitrogen) is passed through or over a sample of this compound at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping and subsequent analysis (e.g., chromatography).

-

The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through.

Water Solubility Determination (OECD Guideline 105)

Water solubility is crucial for understanding the environmental transport and bioavailability of this compound. The column elution method is suitable for substances with low solubility.[16][17][18][19][20]

Method: Column Elution Method

-

A column is packed with an inert support material coated with an excess of this compound.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of this compound in the eluate is determined at regular intervals using a suitable analytical method (e.g., HPLC-UV).

-

The plateau of the concentration curve represents the water solubility of the substance.

Synthesis of this compound: An Experimental Workflow

This compound, as a diaryl urea, can be synthesized through the reaction of an appropriate aniline (B41778) with an isocyanate. The following diagram illustrates a representative workflow for its synthesis.

References

- 1. This compound | C15H8Cl2F6N2O | CID 67788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. lcslaboratory.com [lcslaboratory.com]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]

- 15. consilab.de [consilab.de]

- 16. laboratuar.com [laboratuar.com]

- 17. filab.fr [filab.fr]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

The Core Mechanism of Flucofuron: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron is a phenylurea insecticide, a class of compounds known for their activity as insect growth regulators (IGRs). While recent research has explored its potential as a therapeutic agent against the amoeba Naegleria fowleri, its primary application lies in pest control. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing on established knowledge of related benzoylphenylurea (B10832687) insecticides and available data. This document details the proposed signaling pathways, summarizes relevant quantitative data, and outlines key experimental protocols for its investigation.

This compound, chemically known as N,N′-bis[4-chloro-3-(trifluoromethyl)phenyl]urea[1], operates not by direct neurotoxicity, but by disrupting a fundamental physiological process in insects: the synthesis of chitin (B13524). Chitin is a crucial polymer of N-acetylglucosamine that forms the primary structural component of the insect exoskeleton. By inhibiting chitin synthesis, this compound leads to catastrophic failures in molting, ultimately resulting in insect mortality, particularly in larval stages.[2][3]

Proposed Mechanism of Action: Inhibition of Chitin Synthesis

The prevailing hypothesis for the mechanism of action of benzoylphenylurea insecticides, including by strong inference this compound, is not the direct inhibition of the chitin synthase enzyme itself. Instead, the primary molecular target is believed to be the insect sulfonylurea receptor (SUR) , an ATP-binding cassette (ABC) transporter protein.[2][4][5][6]

The proposed signaling pathway is as follows:

-

Binding to the Sulfonylurea Receptor (SUR): this compound is thought to bind to the insect SUR protein. This receptor is homologous to the SUR protein in vertebrates, which is a component of ATP-sensitive potassium channels, but in insects, it is implicated in transport processes vital for cuticle formation.[2][6]

-

Disruption of UDP-GlcNAc Transport: The binding of this compound to the SUR is believed to disrupt its normal function, which is hypothesized to involve the transport of UDP-N-acetylglucosamine (UDP-GlcNAc), the essential precursor for chitin synthesis, to the site of chitin synthase activity.[2]

-

Inhibition of Chitin Synthesis: By impeding the transport of UDP-GlcNAc, this compound effectively starves the chitin synthase enzyme of its substrate. This leads to a significant reduction in the rate of chitin polymerization.

-

Molting Failure and Mortality: The compromised chitin synthesis results in a malformed and weakened cuticle. During the energy-intensive process of molting, the new, fragile exoskeleton cannot withstand the internal pressure and mechanical stress, leading to rupture and the death of the insect larva.[2]

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound's inhibitory action on chitin synthesis.

Quantitative Data

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 (Trophozoites) | Naegleria fowleri ATCC 30808 | 2.58 ± 0.64 µM | --INVALID-LINK-- |

| IC50 (Trophozoites) | Naegleria fowleri ATCC 30215 | 2.47 ± 0.38 µM | --INVALID-LINK-- |

| IC50 (Cysts) | Naegleria fowleri | 0.88 ± 0.07 µM | --INVALID-LINK-- |

| CC50 (Cytotoxicity) | Murine Macrophages | 83.86 ± 20.76 µM | --INVALID-LINK-- |

Further research is required to determine the LC50 (lethal concentration, 50%) and IC50 (half-maximal inhibitory concentration) values of this compound against various insect pests to quantify its efficacy as a chitin synthesis inhibitor.

Experimental Protocols

To investigate the mechanism of action of this compound as a chitin synthesis inhibitor, the following experimental protocols can be employed.

Insect Larval Mortality Bioassay (Leaf Dip Method)

This bioassay determines the lethal concentration of this compound that causes 50% mortality (LC50) in a target insect population.

Materials:

-

This compound (analytical grade)

-

Acetone or other suitable solvent

-

Triton X-100 or other non-ionic surfactant

-

Distilled water

-

Host plant leaves

-

Synchronized insect larvae (e.g., 3rd instar)

-

Petri dishes

-

Filter paper

-

Environmental chamber

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Create a series of dilutions of the stock solution with distilled water containing a small amount of surfactant (e.g., 0.01%) to ensure even leaf coverage. A negative control (solvent and surfactant in water) should also be prepared.

-

-

Leaf Treatment:

-

Individually dip host plant leaves into each test solution for a standardized time (e.g., 10-20 seconds).

-

Allow the leaves to air dry completely.

-

-

Experimental Setup:

-

Place one treated leaf in each Petri dish lined with a piece of moistened filter paper to maintain humidity.

-

Introduce a known number of larvae (e.g., 10-20) into each Petri dish.

-

-

Incubation:

-

Maintain the Petri dishes in an environmental chamber under controlled conditions of temperature, humidity, and photoperiod suitable for the test insect.

-

-

Data Collection and Analysis:

-

Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Observe for any sublethal effects, such as incomplete molting or morphological abnormalities.

-

Use probit analysis to calculate the LC50 value and its 95% confidence limits.

-

Workflow for LC50 Determination

Caption: Experimental workflow for determining the LC50 of this compound.

In Vitro Chitin Synthase Activity Assay

This assay can be used to determine if this compound directly inhibits the chitin synthase enzyme. Based on the proposed mechanism, it is expected that this compound will show little to no direct inhibition.

Materials:

-

Insect tissue rich in chitin synthase (e.g., integument from molting larvae)

-

Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

-

Radiolabeled UDP-[14C]-N-acetylglucosamine

-

This compound

-

Scintillation vials and cocktail

-

Glass fiber filters

Procedure:

-

Enzyme Preparation:

-

Dissect the integument from molting insect larvae and homogenize in cold buffer.

-

Centrifuge the homogenate to obtain a microsomal pellet containing the chitin synthase enzyme.

-

Resuspend the pellet in a suitable buffer.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the enzyme preparation, buffer, and various concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a control with solvent only.

-

-

Initiation of Reaction:

-

Start the reaction by adding radiolabeled UDP-[14C]-GlcNAc.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

-

Termination and Measurement:

-

Stop the reaction by adding a denaturing agent (e.g., ethanol).

-

Filter the reaction mixture through a glass fiber filter to capture the newly synthesized, insoluble [14C]-chitin.

-

Wash the filter to remove unincorporated UDP-[14C]-GlcNAc.

-

Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of chitin synthase inhibition for each this compound concentration relative to the control.

-

If inhibition is observed, determine the IC50 value.

-

Conclusion

This compound is a phenylurea insecticide whose core mechanism of action is the inhibition of chitin synthesis. While direct experimental data for this compound's insecticidal action is limited, strong evidence from related benzoylphenylurea compounds suggests that it targets the insect sulfonylurea receptor (SUR). This interaction disrupts the transport of the essential chitin precursor, UDP-GlcNAc, leading to faulty cuticle formation and, ultimately, insect mortality during molting. The provided experimental protocols offer a framework for the further investigation and quantification of this compound's insecticidal efficacy. Future research should focus on validating the proposed mechanism of action for this compound and establishing its activity spectrum against key insect pests.

References

- 1. This compound | C15H8Cl2F6N2O | CID 67788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and insecticidal evaluation of new benzoylureas containing amide and sulfonate groups based on the sulfonylurea receptor protein binding site for diflubenzuron and glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Significance of the sulfonylurea receptor (SUR) as the target of diflubenzuron in chitin synthesis inhibition in Drosophila melanogaster and Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, a symmetrical diaryl urea (B33335). The document details a robust and commonly employed synthetic pathway, including a thorough experimental protocol. Quantitative data, including reagent quantities, reaction conditions, and expected yields, are presented in a clear, tabular format. Furthermore, this guide includes visualizations of the synthetic pathway and experimental workflow, generated using Graphviz (DOT language), to facilitate a deeper understanding of the process. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, also known as Flucofuron, is a chemical compound of interest in various fields, including agrochemicals and medicinal chemistry. As a symmetrical diaryl urea, its synthesis typically involves the reaction of an aniline (B41778) derivative with a phosgene (B1210022) equivalent. This guide focuses on a widely accepted and practical synthetic route employing triphosgene (B27547) as a safer alternative to phosgene gas.

Synthesis Pathway

The principal synthesis pathway for 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea involves a two-step process starting from the readily available 4-chloro-3-(trifluoromethyl)aniline (B120176). The first step is the formation of the isocyanate intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, through the reaction of the aniline with triphosgene. The subsequent in-situ or sequential reaction of this isocyanate with another equivalent of 4-chloro-3-(trifluoromethyl)aniline yields the target symmetrical urea.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Chloro-3-(trifluoromethyl)aniline | 195.57 | ≥98% | Commercial Source |

| Triphosgene (Bis(trichloromethyl) carbonate) | 296.75 | ≥98% | Commercial Source |

| Triethylamine (B128534) (TEA) | 101.19 | ≥99% | Commercial Source |

| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | ≥99.8% | Commercial Source |

| Hydrochloric acid (HCl), 1 M aqueous | 36.46 | - | Commercial Source |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | Prepared in-house |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | 120.37 | - | Commercial Source |

| Ethanol (B145695), 95% | 46.07 | - | Commercial Source |

Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate)

A detailed procedure for the synthesis of the isocyanate intermediate is adapted from established methods for isocyanate formation from anilines using triphosgene.[1]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-3-(trifluoromethyl)aniline (10.0 g, 51.1 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

In a separate flask, prepare a solution of triphosgene (5.06 g, 17.1 mmol, 0.33 equivalents) in anhydrous dichloromethane (50 mL).

-

Slowly add the triphosgene solution to the aniline solution via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add triethylamine (7.1 mL, 51.1 mmol) dropwise to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The resulting solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate is typically used directly in the next step without isolation. A patent describing a similar process reported a molar yield of 76.2% for the isocyanate.[2]

Synthesis of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea (Final Product)

-

To the solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate from the previous step, add a solution of 4-chloro-3-(trifluoromethyl)aniline (10.0 g, 51.1 mmol) in anhydrous dichloromethane (50 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. A white precipitate of the urea product should form.

-

After the reaction is complete (monitored by TLC), filter the precipitate and wash it with cold dichloromethane.

-

The crude product can be further purified by recrystallization.

Purification

-

Suspend the crude 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea in hot ethanol.

-

Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary

| Step | Reactant 1 | Moles (mmol) | Reactant 2 | Moles (mmol) | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 1. Isocyanate Formation | 4-Chloro-3-(trifluoromethyl)aniline | 51.1 | Triphosgene | 17.1 | DCM | 0-5, then RT | 2-4 | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | ~76.2[2] |

| 2. Urea Formation | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 51.1 | 4-Chloro-3-(trifluoromethyl)aniline | 51.1 | DCM | RT | 12-16 | 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | High (typically >90%) |

Characterization

The final product, 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated. The protons on the phenyl rings will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N-H protons of the urea linkage will appear as a singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the urea and the carbons of the trifluoromethylphenyl groups.

-

FT-IR: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the urea group (typically around 1630-1690 cm⁻¹) and N-H stretching vibrations (around 3300-3500 cm⁻¹).

-

Experimental Workflow Visualization

Safety Considerations

-

Triphosgene: is a toxic and corrosive solid. It is a safer alternative to phosgene gas but should be handled with extreme caution in a well-ventilated fume hood. It reacts with water to release toxic gases. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

4-Chloro-3-(trifluoromethyl)aniline: is harmful if swallowed or inhaled and causes skin and eye irritation. Handle with appropriate PPE.

-

Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

Triethylamine (TEA): is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

Conclusion

This technical guide outlines a reliable and well-documented synthetic pathway for the preparation of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea. By providing a detailed experimental protocol, quantitative data, and clear visualizations, this document serves as a practical resource for chemists in research and development. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this important symmetrical diaryl urea.

References

An In-depth Technical Guide to Flucofuron (CAS Number: 370-50-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucofuron (CAS No. 370-50-3) is a diarylurea compound with recognized insecticidal properties and emerging potential as a therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its chemical properties, synthesis, mechanisms of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound and related compounds.

Chemical and Physical Properties

This compound, systematically named N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, is an organofluorine and organochlorine compound.[1][2] It is also known as an impurity of the multi-kinase inhibitor drug, Sorafenib. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 370-50-3 | [1][2] |

| Molecular Formula | C15H8Cl2F6N2O | [1][2] |

| Molecular Weight | 417.13 g/mol | |

| IUPAC Name | 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | [3] |

| Synonyms | Flucofenuron, N,N'-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | [4] |

| Melting Point | 231-232 °C | |

| Boiling Point | 339.9 °C at 760 mmHg (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Appearance | White to Off-White Solid |

Synthesis

The synthesis of this compound, as a symmetrical diarylurea, typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline (B120176) with a carbonyl source. A common method for the synthesis of diarylureas is the reaction of the corresponding aniline (B41778) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]urea:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-chloro-3-(trifluoromethyl)aniline (2.0 equivalents) in an appropriate anhydrous solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carbonyl Source: A solution of a phosgene equivalent, such as triphosgene (0.34 equivalents), in the same anhydrous solvent is added dropwise to the aniline solution at a controlled temperature, typically 0 °C to room temperature. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the liberated acid.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield pure N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]urea.

Biological Activity and Mechanism of Action

This compound exhibits biological activity in two distinct areas: as an insecticide and as a potential therapeutic agent against protozoan parasites.

Insecticidal Activity: Inhibition of Chitin (B13524) Synthesis

As a member of the benzoylphenyl urea (B33335) class of insecticides, this compound's primary mode of action is the inhibition of chitin synthesis in insects.[5] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to improper molting and ultimately death. The proposed mechanism involves the inhibition of the UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway, which provides the monomer for chitin polymerization. While the exact molecular target is still under investigation, evidence suggests that benzoylphenyl ureas interact with the insect sulfonylurea receptor (SUR), an ATP-binding cassette (ABC) transporter, leading to the disruption of UDP-GlcNAc transport or synthesis.[6]

Anti-protozoal Activity: Induction of Programmed Cell Death

Recent research has highlighted the potent activity of this compound against the pathogenic free-living amoeba, Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM). This compound induces programmed cell death (PCD), a process analogous to apoptosis in higher eukaryotes, in N. fowleri trophozoites.

Quantitative Data on Anti-protozoal Activity:

| Parameter | N. fowleri Strain | Value (µM) |

| IC50 (Trophozoite) | ATCC 30808 | 2.58 ± 0.64 |

| IC50 (Trophozoite) | ATCC 30215 | 2.47 ± 0.38 |

| IC50 (Cyst) | - | 0.88 ± 0.07 |

| CC50 (Murine Macrophages) | - | 83.86 ± 20.76 |

The high selectivity index (CC50/IC50) suggests a favorable therapeutic window for this compound.

Mechanism of Induced Programmed Cell Death:

While the precise signaling cascade initiated by this compound in N. fowleri is yet to be fully elucidated, studies on diarylurea compounds suggest a multi-faceted mechanism that likely involves the intrinsic (mitochondrial) pathway of apoptosis. Key events observed in this compound-treated amoebae include:

-

Chromatin Condensation: A hallmark of apoptosis where the chromatin compacts.

-

Phosphatidylserine (PS) Externalization: The flipping of PS from the inner to the outer leaflet of the plasma membrane, a signal for phagocytosis.

-

Loss of Mitochondrial Membrane Potential: Disruption of the electrochemical gradient across the mitochondrial membrane.

-

Increase in Reactive Oxygen Species (ROS): Oxidative stress that can trigger and amplify the apoptotic cascade.

-

DNA Fragmentation: Cleavage of genomic DNA into smaller fragments.

Based on the known mechanisms of diarylurea compounds and the observed apoptotic markers, a plausible signaling pathway for this compound-induced PCD in N. fowleri is proposed below.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Anti-protozoal Activity Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against N. fowleri trophozoites.

-

Methodology:

-

N. fowleri trophozoites are cultured in a suitable axenic medium.

-

The amoebae are harvested, counted, and seeded into 96-well microplates at a defined density.

-

This compound is serially diluted in the culture medium and added to the wells. Control wells receive the vehicle (e.g., DMSO) only.

-

The plates are incubated under appropriate conditions (e.g., 37 °C) for a specified period (e.g., 24-72 hours).

-

Cell viability is assessed using a colorimetric assay, such as the AlamarBlue or MTT assay. The absorbance is read using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

-

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line.

-

Methodology:

-

A mammalian cell line (e.g., murine macrophages, Vero cells) is cultured in a suitable medium.

-

The cells are seeded into 96-well microplates and allowed to adhere overnight.

-

Serial dilutions of this compound are added to the wells.

-

The plates are incubated for a period comparable to the anti-protozoal assay.

-

Cell viability is determined using a suitable assay (e.g., MTT, CellTiter-Glo).

-

The CC50 value is calculated from the dose-response curve.

-

Chromatin Condensation Assay

-

Objective: To visualize chromatin condensation in this compound-treated amoebae.

-

Methodology:

-

N. fowleri trophozoites are treated with this compound at a concentration known to induce apoptosis (e.g., IC90).

-

After incubation, the amoebae are harvested and washed.

-

The cells are stained with a DNA-binding fluorescent dye that highlights condensed chromatin, such as Hoechst 33342 or DAPI.

-

The stained cells are observed under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and fragmented nuclei compared to the diffuse staining of healthy nuclei.

-

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis and Necrosis

-

Objective: To differentiate between apoptotic, necrotic, and viable cells.

-

Methodology:

-

Amoebae are treated with this compound as described above.

-

The cells are harvested and washed with a binding buffer.

-

The cells are incubated with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

-

Objective: To detect DNA fragmentation in situ.

-

Methodology:

-

This compound-treated amoebae are fixed and permeabilized.

-

The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

The cells are analyzed by fluorescence microscopy or flow cytometry. A positive signal indicates the presence of DNA strand breaks.

-

Conclusion

This compound is a molecule of significant interest due to its established role in pest management and its promising new applications in chemotherapy. Its mechanism of action, particularly the induction of programmed cell death, warrants further investigation to fully elucidate the specific signaling pathways involved. The information and protocols provided in this guide aim to facilitate future research into the multifaceted biological activities of this compound and to support the development of novel therapeutic and agricultural applications.

References

- 1. This compound | C15H8Cl2F6N2O | CID 67788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. molecularinfo.com [molecularinfo.com]

- 5. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Biological Activity of Flucofuron on Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron, a benzoylphenylurea (B10832687) derivative, has emerged as a compound of significant interest in the field of parasitology. Initially recognized for its insecticidal properties, recent research has unveiled its potent activity against a range of medically important parasites. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on protozoan parasites. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in antiparasitic drug discovery and development.

Quantitative Data on Antiparasitic Activity

The efficacy of this compound has been quantitatively assessed against several protozoan parasites. The following tables summarize the key inhibitory and cytotoxic concentrations, providing a comparative view of its potency and selectivity.

Table 1: In Vitro Activity of this compound against Protozoan Parasites

| Parasite Species | Life Cycle Stage | IC50 (µM) | Reference |

| Trypanosoma cruzi | Epimastigote | 4.28 ± 0.83 | [1] |

| Intracellular Amastigote | 3.26 ± 0.34 | [1] | |

| Leishmania amazonensis | Promastigote | 6.07 ± 1.11 | [1] |

| Intracellular Amastigote | 3.14 ± 0.39 | [1] | |

| Naegleria fowleri (ATCC 30808) | Trophozoite | 2.58 ± 0.64 | |

| Naegleria fowleri (ATCC 30215) | Trophozoite | 2.47 ± 0.38 | |

| Naegleria fowleri | Cyst | 0.88 ± 0.07 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Parasite Species | Selectivity Index (SI) | Reference |

| Murine Macrophages | 83.86 ± 20.76 | T. cruzi (Epimastigote) | 19.6 | [1] |

| L. amazonensis (Promastigote) | 13.8 | [1] | ||

| T. cruzi (Amastigote) | 25.7 | [1] | ||

| L. amazonensis (Amastigote) | 26.7 | [1] | ||

| N. fowleri (ATCC 30808) | 32.55 | |||

| N. fowleri (ATCC 30215) | 33.96 |

Note: The Selectivity Index (SI) is calculated as CC50 / IC50.

Mechanism of Action: Induction of Programmed Cell Death

This compound exerts its antiparasitic effects by inducing a cascade of events consistent with programmed cell death (PCD) or apoptosis in susceptible parasites.[1] While the primary molecular target of this compound in these organisms is yet to be definitively identified, its downstream effects converge on the disruption of critical cellular processes, leading to a controlled demise of the parasite. As a benzoylphenylurea, its mode of action may involve the inhibition of chitin (B13524) synthesis, a pathway present in insects.[2] However, the relevance of this pathway in protozoa, which lack chitin, suggests that this compound may have other primary targets in these organisms.

The key events associated with this compound-induced PCD in parasites include:

-

Mitochondrial Dysfunction: A central feature of this compound's mechanism of action is the disruption of mitochondrial function. This is characterized by a significant decrease in the mitochondrial membrane potential (ΔΨm).

-

Increased Reactive Oxygen Species (ROS) Production: Treatment with this compound leads to a substantial accumulation of ROS within the parasite, indicating a state of severe oxidative stress.

-

Depletion of ATP: The mitochondrial dysfunction and oxidative stress culminate in a sharp decrease in intracellular ATP levels, compromising the parasite's energy-dependent processes.

-

Plasma Membrane Permeability Alterations: this compound induces changes in the integrity of the parasite's plasma membrane.

-

Chromatin Condensation: A hallmark of apoptosis, the condensation of nuclear chromatin, is observed in parasites following exposure to this compound.

While direct evidence for the involvement of specific caspases in this compound-induced PCD in these parasites is not yet available, some studies on Leishmania and Trypanosoma cruzi have implicated metacaspases, which are caspase-like cysteine proteases, in apoptotic processes.[3][4] It is plausible that this compound may trigger a signaling cascade that involves the activation of such proteases.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-induced programmed cell death and the general experimental workflows used to assess its biological activity.

References

- 1. Apoptosis: A Key Process That Trypanosoma cruzi Modulates as a Strategy to Perpetuate Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 3. Composto ativador de procaspase-1 induz apoptose-like em Trypanosoma cruzi [arca.fiocruz.br]

- 4. Different apoptosis pathways in Leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Flucofuron Against Naegleria fowleri: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of the compound Flucofuron against Naegleria fowleri, the causative agent of the devastating neurological disease Primary Amoebic Meningoencephalitis (PAM). The information presented herein is synthesized from a pivotal study that identified this compound as a promising candidate for the development of new therapeutic agents to treat this rare and fatal infection.[1][2][3] This document details the quantitative data from the screening, the comprehensive experimental protocols employed, and visual representations of the study's workflow and findings.

Executive Summary

Primary Amoebic Meningoencephalitis is a rare but almost universally fatal infection of the central nervous system.[1][2][3] The current treatment options are limited and often ineffective, highlighting the urgent need for novel therapeutic agents. A recent study systematically screened a library of 240 compounds from the Global Health Priority Box, provided by the Medicines for Malaria Venture (MMV), to identify new molecules with activity against N. fowleri.[1][2][3] From this screening, this compound emerged as a potent and selective inhibitor of both the trophozoite and cyst stages of the amoeba.[1][2][3] Furthermore, initial mechanistic studies suggest that this compound induces programmed cell death in N. fowleri.[1][2][3] This guide serves to consolidate the key findings and methodologies of this critical research for the scientific community.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The initial screening and subsequent dose-response analyses yielded significant quantitative data on the efficacy of this compound against two distinct strains of Naegleria fowleri and its toxicity against a mammalian cell line. The results are summarized in the tables below.

Table 1: Anti-Naegleria fowleri Activity of this compound

| Stage | N. fowleri Strain | IC50 (µM) |

| Trophozoite | ATCC 30808 | 2.58 ± 0.64 |

| Trophozoite | ATCC 30215 | 2.47 ± 0.38 |

| Cyst | - | 0.88 ± 0.07 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. ATCC 30808 | Selectivity Index (SI) vs. ATCC 30215 |

| J774A.1 (Murine Macrophages) | 83.86 ± 20.76 | 32.55 | 33.96 |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. The Selectivity Index (SI = CC50/IC50) indicates the therapeutic window of a compound.

The data clearly demonstrates that this compound is active against the replicative trophozoite stage and the dormant, environmentally resistant cyst stage of N. fowleri at low micromolar concentrations.[1][4] Importantly, the compound exhibits a high selectivity index, suggesting a favorable therapeutic window with significantly lower toxicity to mammalian cells compared to its amoebicidal activity.[1][4]

Experimental Protocols

The following sections provide a detailed description of the methodologies used in the initial screening and characterization of this compound's activity against Naegleria fowleri.

Amoeba and Cell Culture

-

Naegleria fowleri Strains: Two strains of N. fowleri were used in the in vitro assays: ATCC 30808 and ATCC 30215.

-

Culture Medium: The amoebae were cultured axenically in a medium composed of 2% bactocasitone supplemented with 10% (v/v) fetal bovine serum. To prevent bacterial contamination, 0.3% penicillin G sodium salt and 0.5 mg/mL streptomycin (B1217042) sulfate (B86663) were added to the medium.

-

Incubation Conditions: The cultures were maintained at 37°C in an incubator to ensure optimal growth of the thermophilic amoebae.

Initial Screening of the Global Health Priority Box

The initial screening was performed to identify compounds with potential activity against N. fowleri.

-

Compound Library: The Global Health Priority Box, containing 240 compounds, was screened.

-

Assay Plate Preparation: N. fowleri trophozoites (ATCC 30808) were seeded in a 96-well microtiter plate at a concentration of 2 × 10^5 cells/mL. The amoebae were allowed to adhere to the bottom of the wells for 15 minutes.

-

Compound Addition: The library compounds were added to the wells at a final concentration of 1 µM, diluted in bactocasitone.

-

Control: Untreated amoebae served as the negative control.

-

Incubation: The plates were incubated for a specified period to allow for the compounds to exert their effects.

-

Viability Assessment: A colorimetric assay was used to determine the viability of the amoebae after treatment.

In Vitro Drug Susceptibility Assays

To determine the IC50 values, a dose-response analysis was conducted.

-

Serial Dilutions: this compound was serially diluted to create a range of concentrations.

-

Amoeba Incubation: N. fowleri trophozoites or cysts were incubated with the different concentrations of this compound in 96-well plates.

-

Viability Measurement: The viability of the amoebae at each concentration was measured using a colorimetric assay.

-

IC50 Calculation: The IC50 values were calculated by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

The toxicity of this compound to mammalian cells was assessed using a murine macrophage cell line.

-

Cell Line: The J774A.1 murine macrophage cell line was used.

-

Cell Seeding: Macrophages were seeded in 96-well plates and allowed to adhere.

-

Compound Exposure: The cells were exposed to various concentrations of this compound.

-

Viability Determination: Cell viability was determined using a standard colorimetric assay (e.g., MTS or MTT).

-

CC50 Calculation: The CC50 value was calculated using a similar method to the IC50 calculation.

Programmed Cell Death Induction Assay

To investigate the mechanism of action of this compound, assays to detect markers of programmed cell death (apoptosis) were performed.[1][4]

-

Treatment Conditions: N. fowleri trophozoites (ATCC 30808) were treated with this compound at its IC90 concentration (2.90 µM) for 24 hours.[1][4]

-

Controls: Untreated amoebae served as a negative control, and amoebae treated with the known apoptosis-inducer amphotericin B at its IC90 were used as a positive control.[4]

-

Metabolic Events Assessed: Various metabolic events indicative of apoptosis were evaluated. These may include assays for:

-

DNA fragmentation (e.g., TUNEL assay)

-

Phosphatidylserine externalization (e.g., Annexin V staining)

-

Mitochondrial membrane potential loss

-

Caspase-like activity

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

Caption: Experimental workflow for the screening and characterization of this compound.

Caption: Proposed mechanism of action of this compound via programmed cell death.

Conclusion and Future Directions

The initial screening of the Global Health Priority Box has successfully identified this compound as a potent and selective agent against Naegleria fowleri.[1][2][3] The compound demonstrates significant activity against both the trophozoite and cyst stages of the parasite, with a favorable safety profile in vitro.[1][4] Preliminary mechanistic studies indicate that this compound induces programmed cell death in the amoeba.[1][2][3]

These promising findings warrant further investigation into the therapeutic potential of this compound for the treatment of PAM. Future research should focus on:

-

In-depth Mechanistic Studies: A more detailed elucidation of the specific molecular pathways targeted by this compound in N. fowleri is necessary.

-

In Vivo Efficacy Studies: Evaluation of this compound's efficacy in animal models of PAM is a critical next step to determine its potential for clinical translation.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for designing effective treatment regimens.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and screening of this compound analogs could lead to the identification of even more potent and selective compounds.

References

Flucofuron: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron is a urea-based pesticide effective against a variety of pests.[1] A thorough understanding of its solubility and stability is paramount for developing safe and effective formulations, predicting its environmental fate, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, outlines detailed experimental protocols for their determination based on international guidelines, and presents visual workflows to guide the experimental process.

While specific, publicly available quantitative data on this compound's aqueous solubility and degradation kinetics is limited, this guide furnishes the methodologies required to generate such data in a scientifically rigorous and standardized manner.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | PubChem |

| CAS Number | 370-50-3 | PubChem |

| Molecular Formula | C₁₅H₈Cl₂F₆N₂O | PubChem |

| Molecular Weight | 417.13 g/mol | PubChem |

| Melting Point | 231-232 °C | [1] |

| Boiling Point | 339.9 °C at 760 mmHg (Predicted) | [1] |

| SMILES | C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl | PubChem |

Solubility Data

To address this data gap, standardized methods should be employed to determine its aqueous solubility. The following table illustrates how such data should be presented.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water (pH 5) | 20 | Data not available | OECD 105 |

| Water (pH 7) | 20 | Data not available | OECD 105 |

| Water (pH 9) | 20 | Data not available | OECD 105 |

| Methanol | 20 | Slightly Soluble | - |

| Dimethyl Sulfoxide | 20 | Slightly Soluble | - |

| Acetonitrile | 20 | Data not available | OECD 105 |

| n-Octanol | 20 | Data not available | OECD 105 |

Stability Data

This compound is reported to be stable under recommended storage conditions, which include refrigeration at 4°C, protection from light, and storage under an inert nitrogen atmosphere. However, detailed quantitative stability data from hydrolysis and photolysis studies are not currently available. Such data is crucial for understanding its persistence and degradation in various environmental and physiological conditions.

The following tables are structured to present the results from standardized stability studies.

Table 2: Hydrolytic Stability of this compound

| pH | Temperature (°C) | Half-life (t½) (days) | Rate Constant (k) (day⁻¹) | Degradation Products | Method |

| 4 | 25 | Data not available | Data not available | To be determined | OECD 111 |

| 7 | 25 | Data not available | Data not available | To be determined | OECD 111 |

| 9 | 25 | Data not available | Data not available | To be determined | OECD 111 |

| 4 | 50 | Data not available | Data not available | To be determined | OECD 111 |

| 7 | 50 | Data not available | Data not available | To be determined | OECD 111 |

| 9 | 50 | Data not available | Data not available | To be determined | OECD 111 |

Table 3: Photolytic Stability of this compound in Aqueous Solution

| Light Source | Wavelength (nm) | Irradiance | Half-life (t½) (hours) | Quantum Yield (Φ) | Photodegradation Products | Method |

| Xenon Arc Lamp | Simulated Sunlight | Specify | Data not available | Data not available | To be determined | ICH Q1B |

| UV Lamp | 254/365 | Specify | Data not available | Data not available | To be determined | ICH Q1B |

Experimental Protocols

To ensure data quality and regulatory acceptance, standardized protocols should be followed for determining the solubility and stability of this compound. The following are detailed methodologies based on OECD and ICH guidelines.

Protocol 1: Water Solubility Determination (OECD Guideline 105)

This method is used to determine the solubility of a substance in water.[3][4] Two primary methods are recommended based on the expected solubility: the flask method for solubilities above 10⁻² g/L and the column elution method for solubilities below this threshold.[3]

1. Preliminary Test:

-

A simple test to estimate the approximate solubility and the time required to reach equilibrium.[3]

2. Flask Method:

-

Apparatus: Constant temperature bath, flasks with stoppers, analytical balance, appropriate analytical instrument (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

Add an excess amount of this compound to a flask containing purified water.

-

Agitate the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (preliminary test will inform this duration).[3]

-

After equilibrium, allow the undissolved solid to settle.

-

Centrifuge or filter a sample of the supernatant.

-

Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method.

-

3. Column Elution Method:

-

Apparatus: Constant temperature bath, column with a temperature jacket, pump, fraction collector, analytical instrument.

-

Procedure:

-

Pack a column with an inert support material coated with an excess of this compound.

-

Pump water through the column at a slow, constant flow rate.

-

Collect fractions of the eluate.

-

Analyze the concentration of this compound in each fraction until a plateau is reached, indicating saturation.

-

Protocol 2: Hydrolysis as a Function of pH (OECD Guideline 111)

This tiered guideline is designed to determine the rate of abiotic hydrolytic degradation of a chemical in aqueous solutions at environmentally relevant pH values.[5][6]

1. Tier 1: Preliminary Test:

-

Objective: To determine if the substance is hydrolytically stable or unstable.

-

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[6]

-

Add this compound to each buffer solution (concentration should not exceed 0.01 M or half the saturation concentration).[6]

-

Incubate the solutions in the dark at 50 ± 0.5°C for 5 days.[6]

-

Analyze the concentration of this compound at the beginning and end of the incubation period.

-

If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be required.[7]

-

2. Tier 2: Hydrolysis of Unstable Substances:

-

Objective: To determine the degradation rate constant and half-life at different temperatures.

-

Procedure:

-

Using the pH values where instability was observed in Tier 1, prepare buffered solutions of this compound.

-

Incubate these solutions at three different temperatures (e.g., 20°C, 35°C, 50°C) in the dark.

-

At appropriate time intervals, withdraw samples and analyze for the concentration of this compound.

-

The test should continue until 90% hydrolysis is observed or for 30 days.[6]

-

Calculate the first-order rate constant and half-life for each temperature.

-

3. Tier 3: Identification of Hydrolysis Products:

-

Objective: To identify any major degradation products.

-

Procedure:

-

Analyze the samples from Tier 2 using appropriate analytical techniques (e.g., LC-MS/MS, GC-MS) to identify degradation products that are present at >10% of the initial concentration.[7]

-

Protocol 3: Photostability Testing (ICH Guideline Q1B)

This guideline outlines the necessary tests to evaluate the photostability of new drug substances and products.[8][9]

1. Forced Degradation Testing:

-

Objective: To evaluate the overall photosensitivity of this compound and to identify potential degradation products for the development of a stability-indicating analytical method.[8]

-

Procedure:

-

Expose this compound (as a solid and in solution) to a light source capable of emitting both visible and UV light (e.g., a xenon arc lamp or a metal halide lamp).

-

The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Use a dark control sample stored at the same temperature to differentiate between thermal and light-induced degradation.

-

Analyze the samples at various time points using a validated stability-indicating method (e.g., HPLC with a photodiode array detector).

-

2. Confirmatory Testing:

-

Objective: To determine the photostability of this compound under standardized conditions.

-

Procedure:

-

Conduct the test on a single batch of the substance.

-

Expose the samples to the same light conditions as in the forced degradation test.

-

Analyze the samples for any changes in physical properties and for the formation of degradation products.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for determining the solubility and stability of this compound.

Caption: Workflow for determining the solubility and stability of this compound.

Conclusion

While there is a notable lack of publicly available quantitative solubility and stability data for this compound, this guide provides the necessary framework for generating this critical information. By adhering to the detailed experimental protocols outlined from the OECD and ICH guidelines, researchers and drug development professionals can produce reliable and reproducible data. This will not only facilitate a deeper understanding of this compound's physicochemical properties but also support the development of robust formulations and ensure compliance with regulatory standards. The provided workflows offer a clear roadmap for these essential experimental investigations.

References

- 1. filab.fr [filab.fr]

- 2. lookchem.com [lookchem.com]

- 3. oecd.org [oecd.org]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. jrfglobal.com [jrfglobal.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

Pharmacological Profile of Flucofuron: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron is a phenylurea derivative that has recently emerged as a compound of interest due to its potent activity against several pathogenic protozoa.[1][2][3] Initially identified through screening of the Global Health Priority Box from the Medicines for Malaria Venture (MMV), its pharmacological profile is currently under investigation.[1] This technical guide provides a comprehensive summary of the publicly available data on the pharmacological properties of this compound, with a focus on its anti-parasitic activity and proposed mechanism of action.

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₈Cl₂F₆N₂O | [4] |

| Molecular Weight | 417.1 g/mol | [4] |

| IUPAC Name | 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | [4] |

| CAS Number | 370-50-3 | [4] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound reported to date is its potent in vitro activity against the pathogenic free-living amoeba Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM), and kinetoplastid parasites such as Leishmania amazonensis and Trypanosoma cruzi.[1][3]

In Vitro Efficacy and Cytotoxicity

Quantitative data from in vitro studies are summarized in the table below. This compound demonstrates significant inhibitory activity against both the trophozoite and cyst stages of N. fowleri, with a favorable selectivity index when compared to its cytotoxicity against murine macrophages.[1]

| Organism/Cell Line | Parameter | Value (µM) | Source |

| Naegleria fowleri (ATCC 30808) | IC₅₀ (Trophozoite) | 2.58 ± 0.64 | [1] |

| Naegleria fowleri (ATCC 30215) | IC₅₀ (Trophozoite) | 2.47 ± 0.38 | [1] |

| Naegleria fowleri | IC₅₀ (Cyst) | 0.88 ± 0.07 | [1] |

| Leishmania amazonensis | IC₅₀ (Promastigote) | 6.07 ± 1.11 | [5] |

| Leishmania amazonensis | IC₅₀ (Amastigote) | 3.14 ± 0.39 | [5] |

| Trypanosoma cruzi | IC₅₀ (Epimastigote) | 4.28 ± 0.83 | [5] |

| Trypanosoma cruzi | IC₅₀ (Amastigote) | 3.26 ± 0.34 | [5] |

| Murine Macrophages | CC₅₀ | 83.86 ± 20.76 | [1] |

Mechanism of Action

The mechanism of action of this compound against parasitic protozoa is proposed to be the induction of programmed cell death (PCD), or apoptosis.[1][2][3] Studies have shown that this compound induces several metabolic events in parasites that are suggestive of an apoptotic cascade.[1][5] However, the specific signaling pathways, including the involvement of caspases, Bcl-2 family proteins, or death receptors, have not yet been elucidated.

Due to the lack of detailed information on the specific signaling pathways activated by this compound, a diagram of the signaling pathway cannot be provided at this time.

Pharmacokinetics

There is currently no publicly available information on the in vivo pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in animal models or humans. Preclinical development of this compound is reportedly at a preclinical stage, and such studies are likely ongoing.[6]

Experimental Protocols

Detailed experimental protocols for the key in vitro assays used to characterize this compound are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line.

Materials:

-

Mammalian cell line (e.g., murine macrophages)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Following incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Determination of IC₅₀ against Naegleria fowleri Trophozoites

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against the trophozoite stage of N. fowleri.

Materials:

-

Naegleria fowleri trophozoites in axenic culture

-

Culture medium for N. fowleri

-

This compound stock solution

-

Cell viability reagent (e.g., AlamarBlue or a similar resazurin-based reagent)

-

96-well microplates

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Harvest N. fowleri trophozoites from culture and adjust the concentration in fresh medium.

-

Dispense the trophozoite suspension into the wells of a 96-well microplate.

-

Prepare serial dilutions of this compound in the culture medium and add them to the wells containing the trophozoites. Include untreated control wells.

-

Incubate the plate at 37°C for a defined period (e.g., 24 or 48 hours).

-

Add the cell viability reagent to each well and incubate for a further period according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance of each well using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the untreated control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Efficacy and Cytotoxicity Assessment

The logical flow of the in vitro experiments to determine the efficacy and selectivity of this compound can be visualized as follows:

Caption: Workflow for determining the in vitro efficacy and cytotoxicity of this compound.

Conclusion and Future Directions

The currently available data indicate that this compound is a promising lead compound for the development of new treatments for devastating parasitic diseases. Its potent in vitro activity against N. fowleri and other protozoa, coupled with a favorable preliminary safety profile, warrants further investigation.

Key areas for future research that are essential for a complete pharmacological profile include:

-

In vivo pharmacokinetic studies in relevant animal models to determine the ADME properties of this compound.

-

Elucidation of the specific molecular signaling pathways involved in the induction of programmed cell death in target organisms.

-

In vivo efficacy studies to assess the therapeutic potential of this compound in animal models of parasitic infections.

-

Comprehensive toxicology studies to fully characterize its safety profile.

As research into this compound is ongoing, it is anticipated that a more complete pharmacological profile will emerge, which will be critical for its potential translation into clinical use.

References

- 1. This compound as a Promising Therapeutic Agent against Brain-Eating Amoeba - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a Promising Therapeutic Agent against Brain-Eating Amoeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Global Health Priority Box: Discovering this compound as a Promising Antikinetoplastid Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H8Cl2F6N2O | CID 67788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Global Health Priority Box: Discovering this compound as a Promising Antikinetoplastid Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide on the Therapeutic Potential of Flucofuron

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucofuron, a diarylurea compound initially investigated as a pesticide, has emerged as a promising broad-spectrum antimicrobial agent with significant therapeutic potential. Extensive in vitro studies have demonstrated its potent activity against a range of clinically relevant pathogens, including kinetoplastid parasites (Trypanosoma cruzi, Leishmania amazonensis), the free-living amoeba Naegleria fowleri, and various helminths and bacteria. The primary mechanism of action is the induction of programmed cell death (PCD) in target organisms, characterized by mitochondrial dysfunction, oxidative stress, and subsequent apoptotic-like events. While exhibiting potent efficacy, its cytotoxicity profile, particularly against mammalian cells, varies across studies and warrants further investigation for therapeutic development. This document provides a comprehensive review of the existing literature, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms and workflows.

Core Mechanism of Action: Induction of Programmed Cell Death

The primary therapeutic mechanism of this compound against a wide range of pathogens is the induction of Programmed Cell Death (PCD), a regulated and active process that avoids the inflammatory responses associated with necrosis.[1][2] This process is initiated by the disruption of mitochondrial function, which triggers a cascade of downstream events culminating in cell demise.[3]

Key molecular and cellular events observed following this compound treatment in susceptible organisms include:

-

Mitochondrial Disruption : this compound directly targets and uncouples mitochondria, leading to an alteration of the mitochondrial membrane potential (ΔΨm) and a subsequent disruption in ATP production.[3][4]

-

Oxidative Stress : The impairment of mitochondrial function leads to the accumulation of reactive oxygen species (ROS).[1][3][5] This surge in ROS induces significant cellular damage.

-

Increased Plasma Membrane Permeability : The integrity of the cellular membrane is compromised, a hallmark of late-stage apoptosis.[1][3][5]

-

Apoptotic Hallmarks : Downstream events include chromatin condensation, DNA fragmentation (as detected by TUNEL assays), and the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[1][3][5]

This multi-faceted attack on cellular homeostasis, originating with mitochondrial dysfunction, makes this compound a potent cytotoxic agent against a variety of pathogens.

Quantitative Data Summary

The biological activity of this compound has been quantified against various pathogens and mammalian cell lines to determine its efficacy and safety profile. The data is summarized below.

Table 1: In Vitro Antiparasitic and Antimicrobial Activity of this compound

| Target Organism | Stage / Strain | Parameter | Value (µM) | Reference |

| Naegleria fowleri | Trophozoite (ATCC 30808) | IC₅₀ | 2.58 ± 0.64 | [1][3][6] |

| Naegleria fowleri | Trophozoite (ATCC 30215) | IC₅₀ | 2.47 ± 0.38 | [1][3] |

| Naegleria fowleri | Cyst | IC₅₀ | 0.88 ± 0.07 | [1][3][6] |

| Leishmania amazonensis | Promastigote | IC₅₀ | 6.07 ± 1.11 | [5] |

| Leishmania amazonensis | Amastigote | IC₅₀ | 3.14 ± 0.39 | [5] |